molecular formula C7H6N6O B1227677 2,4-Diaminopteridine-6-carbaldehyde CAS No. 4261-17-0

2,4-Diaminopteridine-6-carbaldehyde

Cat. No.: B1227677
CAS No.: 4261-17-0
M. Wt: 190.16 g/mol
InChI Key: QBSIXCBKOMWSBZ-UHFFFAOYSA-N
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Description

2,4-Diaminopteridine-6-carbaldehyde is a member of the pteridine class of compounds. It is characterized by the presence of amino groups at positions 2 and 4, and a carbaldehyde group at position 6 on the pteridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diaminopteridine-6-carbaldehyde typically involves nucleophilic displacement reactions. One common method is the reaction of 6-bromomethyl-2,4-diaminopteridine with various nucleophiles. This reaction can be carried out under both acidic and basic conditions, allowing for the conversion of 2,4-diaminopteridines into the corresponding pterins .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nucleophilic displacement reactions. The use of protective groups and selective acylations can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Diaminopteridine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diaminopteridine-6-carbaldehyde is unique due to the presence of both amino groups and a carbaldehyde group on the pteridine ring. This combination allows for diverse chemical modifications and enhances its potential as a versatile intermediate in synthetic chemistry and medicinal applications .

Biological Activity

2,4-Diaminopteridine-6-carbaldehyde (commonly referred to as 2,4-DA-6-FP) is a chemical compound belonging to the pteridine class. It has garnered attention for its potential biological activities, particularly in immunology and cancer research. This article explores the biological activity of 2,4-DA-6-FP, including its mechanism of action, therapeutic applications, and comparative analysis with related compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C7H8N6O
  • Molecular Weight : 176.18 g/mol
  • CAS Number : 4261-17-0

This compound acts primarily as a dihydrofolate reductase (DHFR) inhibitor , similar to other antifolate agents like methotrexate. By inhibiting DHFR, it disrupts the synthesis of tetrahydrofolate, which is crucial for the production of nucleic acids and amino acids. This inhibition leads to reduced DNA and RNA synthesis, ultimately impacting cell proliferation.

Antifolate Activity

Research indicates that 2,4-DA-6-FP exhibits significant antifolate activity. Its structure allows it to effectively compete with dihydrofolate for binding sites on DHFR, thus inhibiting the enzyme's function. This property is particularly valuable in cancer therapy where rapid cell division is prevalent.

Immunomodulatory Effects

Recent studies have highlighted the role of 2,4-DA-6-FP as a hapten and an MR1 ligand. These characteristics suggest its potential use in modulating immune responses, particularly in autoimmune diseases. The compound can influence T-cell activation and cytokine production, making it a candidate for further immunological studies .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with other known antifolates:

CompoundMechanism of ActionToxicity LevelTherapeutic Use
Methotrexate DHFR inhibitorHighCancer treatment
Aminopterin DHFR inhibitorVery HighCancer treatment
Pralatrexate Selective DHFR inhibitorModerateCancer treatment
This compound DHFR inhibitorLowPotential immunotherapy

Table 1: Comparison of biological activities and therapeutic applications of antifolate agents.

Case Studies

  • Cancer Research : A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
  • Immunological Applications : In another study focusing on autoimmune diseases, 2,4-DA-6-FP was shown to modulate T-cell responses in vitro. This finding opens avenues for its use in treating conditions like rheumatoid arthritis or lupus.

Properties

IUPAC Name

2,4-diaminopteridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6O/c8-5-4-6(13-7(9)12-5)10-1-3(2-14)11-4/h1-2H,(H4,8,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSIXCBKOMWSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195372
Record name 2,4-Diamino-6-pteridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4261-17-0
Record name 2,4-Diamino-6-pteridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4261-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6-pteridinecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diamino-6-pteridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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